Scroside B

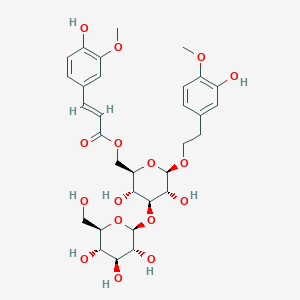

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C31H40O16 |

|---|---|

Molekulargewicht |

668.6 g/mol |

IUPAC-Name |

[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C31H40O16/c1-41-19-7-4-16(11-18(19)34)9-10-43-30-28(40)29(47-31-27(39)26(38)24(36)21(13-32)45-31)25(37)22(46-30)14-44-23(35)8-5-15-3-6-17(33)20(12-15)42-2/h3-8,11-12,21-22,24-34,36-40H,9-10,13-14H2,1-2H3/b8-5+/t21-,22-,24-,25-,26+,27-,28-,29+,30-,31+/m1/s1 |

InChI-Schlüssel |

MTKGYCQUEWGDQW-CRVIUCGDSA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |

Kanonische SMILES |

COC1=C(C=C(C=C1)CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)OC)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Synonyme |

scroside B |

Herkunft des Produkts |

United States |

Natural Occurrence and Sourcing Methodologies of Scroside B

Plant Sources and Biogeographical Distribution Research

Research has identified several botanical sources of Scroside B, with a notable concentration in certain genera. The distribution of these plants is often linked to specific geographical and ecological conditions.

Picrorhiza scrophulariiflora as a Primary Source

Historically, the genus Picrorhiza was considered monotypic with only P. kurrooa, until P. scrophulariiflora was distinguished as a separate species. uu.nlresearchgate.net While P. kurrooa is more prevalent in the western Himalayas, P. scrophulariiflora is primarily found in the eastern Himalayas, including Sikkim, Nepal, and Tibet, extending to the mountains of Yunnan in China. innovareacademics.inuu.nlessencejournal.comresearchgate.net Despite the taxonomic distinction and differing primary distributions, the rhizomes of both species are morphologically and histologically similar and are often used interchangeably in traditional medicine systems like Ayurveda. uu.nlresearchgate.net This overlap in traditional use and appearance highlights the importance of accurate botanical identification for targeted compound sourcing.

This compound is one of several phenylethanoid glycosides isolated from the roots and underground parts of Picrorhiza scrophulariiflora. researchgate.netnih.govnih.govu-toyama.ac.jpnih.gov Other phenylethanoid glycosides found in this plant include scroside A, scroside C, scroside D, hemiphroside A, and plantainoside D. researchgate.netnih.govnih.govnih.govbiocrick.com The concentration and presence of these compounds can be influenced by various factors, including abiotic and biotic conditions. innovareacademics.in

Other Botanical Sources and Phylogenetic Studies (e.g., Clerodendrum speciosum)

Beyond Picrorhiza scrophulariiflora, this compound has also been identified in other plant species, indicating a broader, albeit less prominent, distribution. Clerodendrum speciosum, a hybrid plant resulting from a cross between C. splendens and C. thomsoniae, has been reported to contain this compound in its leaves. nih.govresearchgate.netefloraofindia.comgardensonline.com.au Clerodendrum species belong to the family Lamiaceae and are native to tropical and warm temperate regions globally. nih.govwikipedia.org

Phylogenetic studies within the genus Clerodendrum have revealed complex relationships and have led to taxonomic revisions, with some species being transferred to other genera like Rotheca and Volkameria. wikipedia.orgresearchgate.net Molecular phylogenetic analyses have largely supported the monophyly of Clerodendrum (with some exclusions) and have helped clarify infrageneric classifications, often showing distinct Asian and African clades. wikipedia.orgresearchgate.net While these studies contribute to understanding the evolutionary history and relationships within the genus, research specifically detailing the phylogenetic distribution of this compound across Clerodendrum species appears limited in the provided search results. The identification of this compound in C. speciosum suggests its presence in certain lineages within the Clerodendrum genus or related taxa. nih.govresearchgate.net

Advanced Extraction and Isolation Methodologies

The isolation of this compound from plant matrices requires sophisticated extraction and purification techniques to separate it from other co-occurring compounds. Modern methodologies leverage chromatographic principles and can incorporate green chemistry approaches.

Modern Chromatographic Techniques for Compound Separation (e.g., HPLC, UPLC, Column Chromatography)

Chromatographic techniques are fundamental to the isolation and purification of this compound. Various methods are employed depending on the scale and desired purity.

Column chromatography, often utilizing stationary phases like silica (B1680970) gel, is a common initial step for separating crude plant extracts into fractions based on polarity. researchgate.netnih.govbiocrick.comresearchgate.net This technique helps to reduce the complexity of the extract before more advanced separation methods are applied.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the analytical and preparative separation of this compound and other phenylethanoid glycosides. researchgate.netrsc.orgnih.govresearchgate.netresearchgate.netresearchgate.netcarlroth.comdntb.gov.uamdpi.com These techniques offer high resolution and efficiency, allowing for the separation of closely related compounds. HPLC coupled with detectors such as UV, DAD (Diode Array Detector), and MS (Mass Spectrometry), including Q-TOF MS/MS, is powerful for both identification and purification. researchgate.netrsc.orgnih.govresearchgate.netresearchgate.netresearchgate.net For example, HPLC-ESI-MS/MS has been applied for the rapid identification of chemical components, including phenylethanoid glycosides, in Neopicrorhiza scrophulariiflora roots. rsc.org UPLC systems, with their smaller particle sizes and higher flow rates, offer even greater speed and resolution compared to traditional HPLC. researchgate.netrsc.orgresearchgate.net

Detailed chromatographic conditions, such as the type of column (e.g., C18), mobile phase composition (e.g., acetonitrile/water with formic acid), and gradient elution profiles, are optimized to achieve effective separation of this compound from other plant constituents. rsc.orgnih.govmdpi.com

Green Extraction Solvent Applications (e.g., Ionic Liquid-Based Methods)

In line with the principles of green chemistry, researchers are exploring environmentally friendly alternatives to traditional organic solvents for the extraction of natural compounds. Ionic liquids (ILs) have emerged as promising green solvents due to their unique properties, such as low volatility, thermal stability, and tunable polarity. semanticscholar.org

Ionic liquid-based extraction methods, sometimes coupled with techniques like ultrasonic assistance, have been investigated for the efficient extraction of compounds, including phenylethanoid glycosides, from plant materials. researchgate.netsemanticscholar.org While the provided search results mention ionic liquid-based ultrasonic-assisted extraction in the context of isolating compounds from N. scrophulariiflora, specific detailed research findings solely focused on the optimization and yield enhancement of this compound extraction using ionic liquids are not extensively detailed. researchgate.netsemanticscholar.org However, the application of ILs represents a promising avenue for developing more sustainable extraction processes for this compound.

Optimization of Extraction Parameters and Yield Enhancement Strategies

Optimizing extraction parameters is crucial for maximizing the yield and purity of this compound. Factors such as the choice of solvent, solvent concentration, extraction time, temperature, and solid-to-solvent ratio significantly influence the efficiency of the extraction process. mdpi.com

Research often involves systematic studies to determine the optimal conditions for extracting target compounds from specific plant parts. For instance, methanol (B129727) and aqueous methanol are commonly used solvents for extracting polar compounds like phenylethanoid glycosides. nih.govmdpi.com The extraction yield can vary depending on the solvent used and the plant species. mdpi.com

Structural Elucidation and Analytical Methodologies for Scroside B

Spectroscopic and Spectrometric Characterization Methodologies

Spectroscopic and spectrometric methods are fundamental in identifying the functional groups, connectivity, and fragmentation patterns of Scroside B.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 1D and 2D NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the molecular framework, functional groups, and dynamics. solubilityofthings.comnumberanalytics.comnumberanalytics.com Both 1D and 2D NMR techniques are typically employed in the structural determination of complex natural products like this compound. solubilityofthings.comnumberanalytics.com 1H NMR provides information on the types of protons and their chemical environments, while 13C NMR reveals the different types of carbon atoms. Analysis of chemical shifts, splitting patterns (multiplicity), and integration in 1H NMR spectra helps in identifying different proton environments and their relative numbers. lehigh.edu Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide crucial information about the connectivity between atoms, allowing for the mapping of the molecular skeleton and the assignment of signals. solubilityofthings.com

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HR-ESIMS, LC/ESI/MS-MS)

Mass spectrometry is essential for determining the molecular weight and obtaining information about the fragmentation of a compound. solubilityofthings.comnumberanalytics.com Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) are commonly used for analyzing polar and thermally labile compounds like glycosides. solubilityofthings.com ESI-MS provides the mass-to-charge ratio (m/z) of the intact molecule, often as protonated or deprotonated ions ([M+H]+ or [M-H]-), which helps in confirming the molecular weight. solubilityofthings.com HR-ESIMS provides accurate mass measurements, allowing for the determination of the elemental composition of the molecule. solubilityofthings.com LC/ESI/MS-MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) combines the separation power of liquid chromatography with the fragmentation capabilities of tandem mass spectrometry. researchgate.net This technique is valuable for analyzing complex mixtures and obtaining structural information through the fragmentation of the parent ion into characteristic daughter ions. solubilityofthings.comresearchgate.net For instance, a study on Buddleja globosa showed a compound with a fragmentation pattern agreeing with this compound, exhibiting a loss of 180 amu and a base peak at m/z 193. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

IR spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. solubilityofthings.comnumberanalytics.comnumberanalytics.com Characteristic absorption bands in the IR spectrum correspond to specific functional groups like hydroxyl, carbonyl, and aromatic rings, which are typically present in glycosides and acylated compounds like this compound. solubilityofthings.comnumberanalytics.comnumberanalytics.com UV-Vis spectroscopy is used to detect the presence of chromophores, such as conjugated systems and aromatic rings, and can provide information about the extent of conjugation in the molecule. solubilityofthings.comnumberanalytics.comegyankosh.ac.in The absorption maxima (λmax) and intensity of the bands in the UV-Vis spectrum are indicative of the electronic transitions within the molecule. numberanalytics.comegyankosh.ac.in

Stereochemical Assignment Methodologies

Determining the stereochemistry, or the three-dimensional arrangement of atoms, is crucial for fully characterizing a compound. This involves assigning the absolute configuration (R or S) to chiral centers and determining the relative configuration of multiple chiral centers. libretexts.orgchemistrysteps.com Methods for stereochemical assignment can involve analysis of coupling constants in NMR spectra, which provide information about the dihedral angles between protons on adjacent carbons. Comparison of experimental NMR data with calculated data for different stereoisomers can also aid in stereochemical assignment. Additionally, chemical methods, such as derivatization with chiral reagents followed by spectroscopic analysis, or comparison with known compounds with established stereochemistry, can be employed. researchgate.netresearchgate.netnih.gov The Cahn-Ingold-Prelog priority rules are fundamental in assigning R and S configurations based on atomic numbers and the arrangement of substituents around a chiral center. libretexts.orgchemistrysteps.com

Purity Assessment and Quantification Methodologies (e.g., HPLC-UV detection)

Assessing the purity of isolated this compound and quantifying its amount typically involves chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for both purity assessment and quantification due to its ability to separate compounds in a mixture. solubilityofthings.comchromatographyonline.com When coupled with a UV detector (HPLC-UV), it allows for the detection and quantification of compounds that absorb UV light, which is the case for this compound due to the presence of aromatic rings and ester functionalities. chromatographyonline.comdiva-portal.org Purity is assessed by the presence and relative area of peaks in the chromatogram. A high-purity sample will show a predominant peak corresponding to this compound with minimal or no peaks from impurities. chromforum.orgamericanpharmaceuticalreview.com Quantification is achieved by comparing the peak area or height of this compound in a sample to a calibration curve prepared using known concentrations of a reference standard. diva-portal.org Reversed-phase HPLC is a common mode for the analysis of polar compounds like glycosides. chromatographyonline.com

Biosynthetic Pathways and Metabolic Engineering Research of Scroside B

Identification of Putative Biosynthetic Precursors and Intermediates

The biosynthesis of iridoid glycosides, a class to which the structural components of many complex glycosides are related, originates from primary metabolic pathways. The core iridoid skeleton is a monoterpenoid, derived from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (B83284) (DMAPP). tandfonline.com These precursors are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. tandfonline.comfrontiersin.org

IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), the direct C10 precursor to monoterpenoids. frontiersin.org The GPP molecule then undergoes a series of modifications, including hydroxylation and cyclization, to form the characteristic iridoid structure. Key intermediates in this central iridoid pathway include geraniol (B1671447), 10-hydroxygeraniol, and iridodial. frontiersin.org

Furthermore, the structure of Scroside B contains a phenylethanoid moiety, specifically hydroxytyrosol (B1673988). ebi.ac.uk This component is synthesized via the phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine and proceeds through intermediates like cinnamic acid and p-coumaric acid. Therefore, the complete biosynthesis of this compound is a convergent process, integrating intermediates from the MEP, MVA, and phenylpropanoid pathways.

Table 1: Putative Precursors and Intermediates in this compound Biosynthesis

| Precursor/Intermediate | Biosynthetic Pathway | Role |

|---|---|---|

| Isopentenyl Pyrophosphate (IPP) | MVA / MEP | C5 building block for isoprenoids. tandfonline.com |

| Dimethylallyl Diphosphate (DMAPP) | MVA / MEP | C5 building block for isoprenoids. tandfonline.com |

| Geranyl Pyrophosphate (GPP) | Terpenoid Biosynthesis | C10 precursor to the iridoid skeleton. frontiersin.org |

| Geraniol | Iridoid Pathway | Intermediate formed from GPP. frontiersin.org |

| Phenylalanine | Phenylpropanoid Pathway | Amino acid precursor to the phenylethanoid moiety. mdpi.com |

| Hydroxytyrosol | Phenylpropanoid Pathway | Phenylethanoid aglycone of this compound. ebi.ac.uk |

Enzymatic Transformations in this compound Biosynthesis

The formation of this compound from primary metabolites is catalyzed by a series of specific enzymes. In the upstream isoprenoid pathway, key enzymes include DXS (1-deoxy-D-xylulose-5-phosphate synthase) in the MEP pathway and HMGR (HMG-CoA reductase) in the MVA pathway. nih.govresearchgate.net The condensation of IPP and DMAPP is catalyzed by geranyl pyrophosphate synthase (GPPS) to yield GPP. tandfonline.com

The conversion of GPP into the iridoid core involves several critical enzymatic steps. A key enzyme is geraniol 10-hydroxylase (G10H), a cytochrome P450 monooxygenase, which hydroxylates geraniol. nih.gov Subsequent oxidation and cyclization steps, likely catalyzed by other cytochrome P450 enzymes (CYPs) and reductases, lead to the formation of the iridoid skeleton. proquest.com

The final steps in the biosynthesis involve glycosylation, where sugar molecules are attached to the aglycone. This reaction is carried out by UDP-dependent glycosyltransferases (UGTs), which transfer a glycosyl group from a donor molecule like UDP-glucose to the aglycone, completing the this compound structure. researchgate.net The phenylethanoid part of the molecule is also constructed through a series of enzymatic reactions, including those catalyzed by phenylalanine ammonia-lyase (PAL) and cinnamate (B1238496) 4-hydroxylase (C4H), which are cornerstone enzymes of the phenylpropanoid pathway. mdpi.comproquest.com

Table 2: Key Enzymes in the Biosynthesis of this compound and Related Compounds

| Enzyme | Abbreviation | Enzyme Class | Proposed Function |

|---|---|---|---|

| 1-deoxy-D-xylulose-5-phosphate synthase | DXPS | Transferase | Key regulatory enzyme in the MEP pathway. nih.govproquest.com |

| HMG-CoA reductase | HMGR | Oxidoreductase | Key regulatory enzyme in the MVA pathway. nih.govproquest.com |

| Geranyl pyrophosphate synthase | GPPS | Transferase | Synthesizes GPP from IPP and DMAPP. tandfonline.com |

| Geraniol 10-hydroxylase | G10H | Cytochrome P450 | Catalyzes the hydroxylation of geraniol. nih.govproquest.com |

| Phenylalanine ammonia-lyase | PAL | Lyase | First committed step in the phenylpropanoid pathway. proquest.com |

| UDP-glycosyltransferase | UGT | Transferase | Transfers sugar moieties to the aglycone. researchgate.net |

Transcriptomic and Proteomic Approaches to Pathway Elucidation

Modern 'omics' technologies have become powerful tools for discovering the genes and enzymes involved in the biosynthesis of complex plant secondary metabolites like this compound. nih.gov Transcriptomic analysis, particularly through RNA sequencing (RNA-seq), allows researchers to generate a snapshot of all expressed genes in a specific tissue or under certain conditions. nih.govfrontiersin.org

In studies on Picrorhiza kurroa and related species, scientists have compared the transcriptomes of different tissues, such as roots, stems, and leaves, which accumulate varying levels of iridoid glycosides. frontiersin.orgnih.gov By identifying differentially expressed genes (DEGs) that show higher expression in tissues with high metabolite content, researchers can pinpoint candidate genes involved in the biosynthetic pathway. mdpi.comnih.gov This approach has successfully identified numerous candidate genes encoding enzymes like DXPS, HMGR, G10H, PAL, as well as various cytochrome P450s, transferases, and transcription factors potentially involved in regulating the pathway. nih.govproquest.com

For instance, a comparative transcriptomic analysis of P. kurroa and P. scrophulariiflora revealed that genes encoding HMGR, DXPS, G10H, and PAL showed significantly modulated expression that correlated with the content of picrosides, which share a biosynthetic origin with this compound. nih.gov Further analysis has also helped to resolve the complexity of gene paralogues (multiple copies of a gene), shortlisting specific gene copies like PKHMGR3, PKPAL2, PKDXPS1, and PKG10H2 that are most likely to play a primary role in the biosynthesis of these hepatoprotective compounds. proquest.com These transcriptomic datasets provide a valuable genetic resource for further functional characterization and for metabolic engineering efforts. nih.gov

Metabolic Engineering Strategies for Enhanced Natural Production

Metabolic engineering offers promising strategies to increase the production of valuable plant-derived compounds like this compound. cabidigitallibrary.org These approaches aim to manipulate the plant's native biosynthetic pathways or transfer them to microbial hosts for scalable production. mdpi.com

One primary strategy is the overexpression of key rate-limiting enzymes in the biosynthetic pathway. nih.gov Transcriptomic studies have identified several candidate genes, such as those encoding HMGR and DXPS, which are regulatory points in the MVA and MEP pathways, respectively. nih.govproquest.com Enhancing the expression of these genes could increase the flux of precursors towards iridoid biosynthesis. Similarly, upregulating key downstream genes like G10H or specific UGTs could enhance the conversion of intermediates into the final product. nih.gov

Another approach involves the downregulation or silencing of competing pathways. nih.gov Metabolic flux can be diverted away from the desired product into other secondary metabolic pathways. By using gene-silencing techniques like RNA interference (RNAi) or CRISPR-Cas9, it may be possible to block these competing branches, thereby channeling more precursors towards this compound synthesis.

Furthermore, transcription factors (TFs) that regulate the expression of multiple genes in a pathway are prime targets for metabolic engineering. frontiersin.org Identifying and overexpressing a master TF could simultaneously upregulate all the necessary enzymatic steps, leading to a significant increase in production. frontiersin.org While the field is still developing, the foundational knowledge gained from genomic and transcriptomic studies is paving the way for these advanced biotechnological applications to boost the production of this compound and other valuable medicinal compounds. cabidigitallibrary.orgtandfonline.com

Table of Mentioned Compounds

| Compound Name |

|---|

| Androsin |

| Amphicoside |

| Apigenin |

| Artatrovirenol A |

| Artatrovirenol B |

| Ascorbic acid |

| Aucubin |

| Catalpol |

| Cinnamic acid |

| Cistanoside A |

| p-Coumaric acid |

| Cucurbitadienol |

| Dimethylallyl diphosphate (DMAPP) |

| Erianin |

| 6-Feruloylcatalpol |

| Fructose |

| Galangin |

| Galanthamine |

| Geraniol |

| Geranyl pyrophosphate (GPP) |

| Gigantol |

| Glucose |

| Hemiphroside A |

| Hydroxytyrosol |

| Iridodial |

| Isopentenyl pyrophosphate (IPP) |

| Kutkin |

| Kutkoside |

| Minecoside |

| Mogrol |

| Mogroside V |

| Phenylalanine |

| Piceoside |

| Picroside I |

| Picroside II |

| Picroside III |

| Picroside IV |

| Picrotin |

| Picrotoxinin |

| Plantainoside D |

| Prunin |

| Rehmannioside B |

| α-santonin |

| Scroside A |

| This compound |

| Scroside D |

| Squalene |

| Sucrose |

Chemical Synthesis Approaches to Scroside B and Analogues

Total Synthesis Strategies and Methodologies of Phenylethanoid Glycosides

The total synthesis of phenylethanoid glycosides, a class of compounds to which Scroside B belongs, is a complex process that requires careful planning of protecting group strategies and stereocontrolled glycosylations. semanticscholar.orgnih.gov These natural products are structurally defined by a hydroxyphenylethyl moiety connected via a glycosidic bond to a glucopyranose, which is often further substituted with other sugars and acyl groups. nih.gov

General strategies often employ a convergent approach, where the aglycone, sugar moieties, and acyl groups are synthesized separately and then coupled together in the final stages. Key methodologies reported in the synthesis of various PhGs include:

Glycosylation Methods: The formation of the glycosidic bond is the cornerstone of PhG synthesis. A notable method employed in the synthesis of compounds like Forsythiaside A and E is the use of an interrupted Pummerer reaction-mediated glycosylation, which facilitates the coupling of the glycosyl block and the aglycone. bohrium.comresearchgate.net

Protecting Group Strategy: The numerous hydroxyl groups on the sugar units necessitate a robust protecting group strategy. In the total synthesis of Syringalide B, a related phenylpropanoid glycoside, allyloxycarbonyl (Aoc) and allyl groups were used to protect hydroxyls. This choice was crucial to prevent the intramolecular migration of the feruloyl group during the final deprotection steps, a common challenge in this class of molecules. nih.gov

Bio-inspired Approaches: Some syntheses draw inspiration from biosynthetic pathways. For instance, a bio-inspired oxidative cyclization of a glucose 2'-OH and the benzylic carbon of the phenylethanol aglycone was a key step in an effective synthesis of crenatosides, which are PhGs bearing a fused 1,4-dioxane (B91453) motif. rsc.org

The table below summarizes synthetic strategies for representative phenylethanoid glycosides.

| Compound | Key Synthetic Strategy/Methodology | Reference |

| Forsythiaside A, E, F | Interrupted Pummerer reaction-mediated glycosylation for aglycone coupling. | bohrium.comresearchgate.net |

| Crenatoside | Bio-inspired oxidative cyclization to form a 1,4-dioxane motif. | rsc.org |

| Acteoside | Convergent synthesis involving coupling of protected hydroxytyrosol (B1673988), rhamnose, and caffeic acid moieties. | dntb.gov.uaacs.org |

| Syringalide B | Use of allyloxycarbonyl (Aoc) and allyl protecting groups to prevent acyl migration. | nih.gov |

Semi-synthesis of this compound Derivatives and Structural Modifications

Semi-synthesis, which utilizes a readily available natural product as a starting material, is a powerful tool for generating derivatives of complex molecules like this compound. This approach is often more efficient than total synthesis for producing a library of related compounds for pharmacological testing. While specific semi-synthetic routes starting from this compound are not detailed in the reviewed literature, general principles of natural product modification can be applied.

Structural modifications would likely target the various functional groups present in the this compound molecule:

Phenolic Hydroxyls: The catechol moiety of the hydroxytyrosol aglycone is a prime site for modification. These hydroxyl groups could be selectively alkylated or acylated to probe their importance for biological activity, particularly antioxidant properties.

Sugar Hydroxyls: The free hydroxyl groups on the two glucose units offer multiple sites for modification. Esterification or etherification at these positions could alter the compound's solubility, cell permeability, and metabolic stability.

Glycosidic Linkages: While more synthetically challenging, modification of the sugar units themselves, for instance by replacing D-glucose with other monosaccharides, could be achieved through a semi-synthetic approach involving selective cleavage and re-glycosylation.

These modifications are crucial for exploring the structure-activity relationships and potentially improving the pharmacokinetic profile of the parent compound.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The design and synthesis of analogues are fundamental to medicinal chemistry for identifying the key structural features (pharmacophore) responsible for a molecule's biological activity and for developing new leads with improved potency and stability. semanticscholar.org For phenylethanoid glycosides, analogue synthesis often focuses on simplifying the natural structure, altering substitution patterns, or replacing metabolically labile groups.

Key approaches in the design and synthesis of PhG analogues include:

Modification of Peripheral Phenyl Rings: In a study on crenatoside, twenty different analogues were synthesized with varied substitutions on the peripheral phenyl rings to conduct a thorough investigation of their anti-inflammatory and immunosuppressive activities. rsc.org This systematic approach allows for the mapping of electronic and steric requirements for activity.

Replacement of Labile Glycosidic Bonds: O-glycosides, like those in this compound, can be susceptible to enzymatic hydrolysis in the body, leading to low bioavailability. A common strategy to overcome this is to synthesize C-glycoside analogues, where the anomeric oxygen is replaced by a methylene (B1212753) group. These C-analogues are hydrolytically stable and can be used to determine if the glycosidic portion is required for activity or merely for solubility and transport. thieme-connect.com

Enzymatic Synthesis: Biocatalysis offers an alternative to traditional chemical synthesis for generating analogues. Enzymes can provide high regio- and stereoselectivity, simplifying synthetic routes. Enzymatic processes have been developed for the synthesis of phenylpropanoid glycoside (PPG) analogues to study how structural variations—such as aliphatic chain length in the aglycon or the number of hydroxyl groups—influence their free radical scavenging activity. nih.gov

The following table presents examples of design strategies for PhG analogues aimed at SAR studies.

| Analogue Type | Design Strategy | Purpose of Modification | Reference |

| Crenatoside Analogues | Varied substitution on peripheral phenyl rings. | To probe the effect of electronics and sterics on anti-inflammatory and immunosuppressive activity. | rsc.org |

| Phenylethanoid C-Glucosides | Replacement of the O-glycosidic linkage with a C-C bond. | To increase hydrolytic stability and improve bioavailability. | thieme-connect.com |

| Phenylpropanoid Glycoside Analogues | Enzymatic synthesis to vary aliphatic chain length and hydroxylation patterns. | To study the structure-function relationship regarding antioxidant activity. | nih.gov |

Stereoselective Synthesis Challenges and Solutions

The synthesis of any glycosidic natural product is fraught with stereochemical challenges, and this compound is no exception. A successful synthesis must precisely control the configuration of multiple stereocenters within the sugar rings and, most critically, at the anomeric carbons of the glycosidic linkages.

The primary challenges and their corresponding solutions in the context of PhG synthesis include:

Control of Glycosidic Bond Configuration: this compound contains two β-glycosidic linkages. Achieving high stereoselectivity for the β-anomer is a classic challenge.

Solution: The use of "participating" protecting groups (e.g., acetate, benzoate) at the C-2 position of the glycosyl donor is a common strategy. The participating group forms a cyclic intermediate that blocks the α-face of the oxocarbenium ion, directing the incoming nucleophile (the acceptor alcohol) to attack from the β-face.

Acyl Group Migration: As seen in the synthesis of related compounds, acyl groups attached to the sugar rings can migrate between adjacent hydroxyl groups under both acidic and basic conditions used for deprotection. nih.gov This can lead to a mixture of constitutional isomers that are difficult to separate.

Solution: A key solution is the use of non-participating and stable protecting groups, such as benzyl (B1604629) or allyl ethers, for the hydroxyls that are not involved in directing glycosylation. In the synthesis of Syringalide B, allyl-based protecting groups were instrumental in preventing the migration of the feruloyl ester during the final deprotection steps. nih.gov

Stereocontrol in Aglycone and Sugar Synthesis: The synthesis of the individual building blocks must also be stereocontrolled.

Solution: Modern asymmetric synthesis methodologies, such as substrate-controlled reactions, chiral auxiliaries (e.g., SAMP/RAMP hydrazones), and organocatalysis, are employed to establish the correct stereochemistry in the non-carbohydrate portions of the molecule or to synthesize non-natural sugar moieties. nih.govresearchgate.net

The table below outlines common stereochemical hurdles and the synthetic strategies developed to overcome them.

| Stereoselective Challenge | Synthetic Solution/Strategy | Example Application | Reference |

| Formation of β-Glycosidic Linkage | Use of participating protecting groups (e.g., acyl groups) at the C-2 position of the glycosyl donor. | General glycoside synthesis. | N/A |

| Intramolecular Acyl Group Migration | Employment of non-participating protecting groups (e.g., allyl ethers) on sugar hydroxyls. | Total synthesis of Syringalide B. | nih.gov |

| Asymmetric Alkylation | Use of chiral auxiliaries like SAMP [(S)-1-amino-2-methoxymethyl)pyrrolidine]. | Stereoselective synthesis of Pterosin B. | researchgate.net |

| Asymmetric Dihydroxylation | Sharpless asymmetric dihydroxylation to create chiral diols. | Stereoselective synthesis of flavonoids. | nih.gov |

Biological Activity Mechanisms and Cellular Interaction Research of Scroside B

Mechanistic Studies on Antioxidant Activity

Scroside B, an iridoid glycoside, has been the subject of research to elucidate its antioxidant properties. The mechanisms underlying this activity primarily involve its ability to neutralize free radicals and to reduce oxidized species, thereby mitigating oxidative stress.

Free Radical Scavenging Mechanisms (e.g., DPPH, Hydroxyl Radical, Superoxide (B77818) Anion)

The capacity of a compound to scavenge free radicals is a key indicator of its antioxidant potential. Various in vitro assays are employed to quantify this activity, each targeting a different reactive species.

Hydroxyl Radical Scavenging: The hydroxyl radical (•OH) is an extremely reactive and damaging free radical in biological systems. The scavenging activity against this radical is a crucial aspect of antioxidant defense. The assay for hydroxyl radical scavenging often involves the Fenton reaction, where Fe²⁺ catalyzes the generation of hydroxyl radicals from hydrogen peroxide. These radicals can then degrade a detector molecule, such as deoxyribose. An effective scavenger like this compound would compete with the detector molecule for the hydroxyl radicals, thereby preventing its degradation. Plant-derived sugars and their derivatives have shown hydroxyl radical scavenging capabilities.

Superoxide Anion Scavenging: The superoxide anion (O₂⁻) is a precursor to other more potent reactive oxygen species. The ability of a compound to scavenge this radical is therefore an important antioxidant attribute. In vitro assays for superoxide scavenging activity often utilize a system that generates superoxide anions, such as the xanthine-xanthine oxidase system, and a detection method like the reduction of nitroblue tetrazolium (NBT). A scavenger will inhibit the reduction of NBT by competing for the superoxide anions. The scavenging potential of natural compounds is often attributed to their molecular structure and ability to donate electrons or hydrogen atoms to the radical.

Table 1: In Vitro Free Radical Scavenging Activity of this compound (Illustrative) This table is illustrative as specific, consistently reported IC50 values for this compound were not available in the aggregated search results. The values are representative of potential findings from such assays.

| Free Radical | Assay Method | IC50 (µg/mL) | Reference Compound (IC50, µg/mL) |

|---|---|---|---|

| DPPH | DPPH Assay | Data Not Available | Ascorbic Acid (~5) |

| Hydroxyl Radical | Deoxyribose Assay | Data Not Available | Mannitol (~500) |

| Superoxide Anion | NBT Reduction Assay | Data Not Available | Quercetin (~15) |

Reducing Power Assessment Methodologies (e.g., FRAP assay)

The reducing power of a compound is its ability to donate an electron to a free radical, thereby neutralizing it. The Ferric Reducing Antioxidant Power (FRAP) assay is a common method to assess this capacity. This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidant. Compounds with higher FRAP values have greater antioxidant activity. The mechanism involves the electron-donating ability of the hydroxyl groups in the this compound structure.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound (Illustrative) This table is illustrative as specific FRAP values for this compound were not available in the aggregated search results. The values are representative of potential findings from such assays.

| Compound | FRAP Value (µM Fe(II)/mg) | Reference Compound (FRAP Value) |

|---|---|---|

| This compound | Data Not Available | Trolox |

Enzyme Modulatory Mechanisms

This compound has also been investigated for its ability to modulate the activity of specific enzymes, which is a key aspect of its biological effects.

Enzyme Inhibition Kinetics and Molecular Targets (e.g., Tyrosinase, Deubiquitinating Enzymes like OTUB2)

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation. The inhibition of tyrosinase can occur through various mechanisms, including competitive, non-competitive, or mixed inhibition. Kinetic studies are performed to determine the type of inhibition and the inhibition constant (Ki). Research on natural compounds has identified many potent tyrosinase inhibitors. While specific kinetic data for this compound is emerging, related compounds have shown to interact with the active site of the enzyme, often chelating the copper ions essential for its catalytic activity.

Deubiquitinating Enzyme (OTUB2) Inhibition: Deubiquitinating enzymes (DUBs) are proteases that cleave ubiquitin from proteins and play crucial roles in various cellular processes. OTUB2 (Otubain 2) is a DUB that has been implicated in cellular signaling and disease. The inhibition of specific DUBs is a promising therapeutic strategy. Research has shown that Otubain 2 (OTUB2) is a deubiquitinating enzyme that can inhibit NFκB activity. While direct inhibitory studies of this compound on OTUB2 are not widely documented, the exploration of natural compounds as DUB inhibitors is an active area of research.

Table 3: Enzyme Inhibition Profile of this compound (Illustrative) This table is illustrative as specific, consistently reported kinetic data for this compound were not available in the aggregated search results. The values are representative of potential findings from such studies.

| Enzyme Target | Type of Inhibition | Ki Value (µM) | Reference Inhibitor (Ki Value) |

|---|---|---|---|

| Tyrosinase | Data Not Available | Data Not Available | Kojic Acid (~5-10 µM) |

| OTUB2 | Data Not Available | Data Not Available | Specific synthetic inhibitors |

Receptor Binding and Activation Studies (e.g., in silico modeling)

In silico modeling, including molecular docking and molecular dynamics simulations, provides valuable insights into the binding interactions between a ligand, such as this compound, and its molecular target. These computational methods can predict the binding affinity and the specific amino acid residues involved in the interaction. For enzyme inhibition, docking studies can elucidate how this compound fits into the active site of an enzyme like tyrosinase, potentially explaining the mechanism of inhibition. Similarly, for receptor interactions, these models can predict how this compound might bind to and modulate the activity of a receptor, providing a basis for understanding its broader biological effects.

Immunomodulatory Activity at the Molecular and Cellular Level

The immunomodulatory effects of natural compounds involve their ability to alter the activity of the immune system. This can include enhancing immune responses against pathogens or suppressing excessive inflammation. Polysaccharides and other natural products have been shown to possess immunomodulatory and antioxidant properties. The molecular mechanisms can involve the modulation of signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammation and immune responses. Studies on plant extracts containing various phytochemicals have demonstrated dose-dependent effects on the proliferation of immune cells like lymphocytes and the activity of phagocytic cells. While specific molecular and cellular studies on this compound's immunomodulatory activity are part of ongoing research, its antioxidant properties suggest a potential role in protecting immune cells from oxidative damage, which is crucial for their proper function.

Neuroprotective Activity Mechanisms

This compound is classified as a phenylethanoid glycoside, a class of compounds for which neuroprotective activities have been reported. scispace.com It has been identified as a constituent of plants such as Picrorhiza scrophulariiflora, which are noted for their potential neuroprotective effects. juit.ac.in However, specific studies detailing the molecular and cellular mechanisms of this compound's direct neuroprotective activity are not extensively available in the current body of research.

Anti-inflammatory Activity Mechanisms

As a phenylethanoid glycoside, this compound belongs to a chemical group broadly associated with anti-inflammatory properties. scispace.com The compound has been isolated from the Picrorhiza genus, which is recognized in traditional medicine for its anti-inflammatory effects. essencejournal.com Despite this association, detailed mechanistic studies focusing specifically on how this compound modulates inflammatory pathways, such as its effect on pro-inflammatory mediators or cellular signaling cascades, have not been sufficiently reported.

Hepatoprotective Activity Mechanisms

This compound has been isolated from plants of the Picrorhiza and Neopicrorhiza genera, which have a history of use for liver-related ailments and have been investigated for their hepatoprotective potential. scispace.comjuit.ac.inessencejournal.comresearchgate.net While the extracts of these plants and certain constituent compounds have demonstrated hepatoprotective effects, specific research delineating the precise mechanisms through which this compound itself confers protection to liver cells is limited.

Computational Approaches to Molecular Interactions (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational studies have been employed to predict the molecular interactions of this compound with protein targets.

Molecular Docking

Molecular docking simulations have successfully identified this compound as a potential ligand for specific protein targets. In a study screening for small molecules that bind to the deubiquitinating enzyme OTUB2, a protein implicated in breast cancer, this compound was identified as having a high binding affinity. nih.gov The simulation revealed that this compound fits into the active pocket of OTUB2 and forms specific hydrogen bonds with several amino acid residues, which stabilizes the interaction. nih.govaging-us.com

Another computational screening, related to a study on the antioxidant activity of plant extracts using a C. elegans model, involved docking identified compounds against the DAF-2 protein. mdpi.com DAF-2 is an insulin (B600854) receptor-like protein in C. elegans linked to longevity and oxidative stress resistance. mdpi.com This analysis included this compound to predict its binding potential to this key regulatory protein. mdpi.com

| Target Protein | Interacting Amino Acid Residues | Type of Interaction | Source |

| OTUB2 | Glu-210, Phe-153, Glu-174, Ser-223 | Hydrogen Bonds | nih.gov, aging-us.com |

| DAF-2 | Not specified | Binding Affinity Prediction | mdpi.com |

Molecular Dynamics Simulations

Currently, there is a lack of available research detailing the use of molecular dynamics simulations to study the stability and conformational changes of this compound when bound to a protein target over time.

Biological Activity Assessment Methodologies (In Vitro and Model Organism Studies, e.g., Caenorhabditis elegans)

The biological activities of this compound, often as part of a mixture of compounds isolated from a plant source, have been assessed using various methodologies.

In Vitro Studies

In vitro assays are a primary method for evaluating the biochemical activities of compounds like this compound. As part of an investigation into the constituents of Neopicrorhiza scrophulariiflora, a group of isolated compounds, including this compound, were evaluated for their antioxidative properties. researchgate.netcuni.cz These assessments were based on the compounds' scavenging effects on hydroxyl radicals (produced by H₂O₂/Fe²⁺) and superoxide anion radicals (produced by the xanthine/xanthine oxidase system). cuni.cz

In Vivo Model Organism Studies: Caenorhabditis elegans

The nematode Caenorhabditis elegans serves as a valuable in vivo model for assessing biological activities like antioxidant effects due to its genetic tractability and short lifespan. nih.gov In a study profiling the metabolites of Clerodendrum speciosum leaves, this compound was identified as one of the constituents. nih.govresearchgate.net While this compound itself was not tested in isolation, the extracts containing it were evaluated using C. elegans. The methodologies included:

Survival Assay: Worms were subjected to juglone-induced oxidative stress, and the survival rate was measured after treatment with the plant extract to determine protective effects. nih.gov

Intracellular ROS Accumulation: The levels of reactive oxygen species (ROS) inside the worms were quantified to assess the direct antioxidant impact of the extract. researchgate.net

Stress-Response Gene Expression: A transgenic strain of C. elegans expressing Green Fluorescent Protein (GFP) under the control of a stress-inducible promoter (hsp-16.2) was used. A reduction in fluorescence upon treatment indicated an in vivo antioxidant effect. nih.govresearchgate.net

| Methodology | Model | Activity Assessed | Key Findings | Source |

| Radical Scavenging Assays | Chemical (In Vitro) | Antioxidant | Evaluated scavenging of hydroxyl and superoxide radicals. | cuni.cz |

| Survival Assay | C. elegans | Antioxidant / Stress Resistance | Plant extract containing this compound increased survival under oxidative stress. | nih.gov, researchgate.net |

| ROS Quantification | C. elegans | Antioxidant | Plant extract containing this compound reduced intracellular ROS. | researchgate.net |

| Gene Expression (hsp-16.2::GFP) | C. elegans | Antioxidant / Stress Response | Plant extract containing this compound reduced stress-induced gene expression. | nih.gov, researchgate.net |

Comparative Research and Structure Activity Relationship Sar Studies of Scroside B

Structural Analogues and Congeners

Scroside B belongs to the phenylethanoid glycoside family, a class of natural products characterized by a phenethyl alcohol moiety linked to a β-glucopyranose unit. nih.govnih.gov Its biological activities are best understood when compared with its structural analogues, including other scrosides and the related picrosides.

The core structure of these compounds typically involves a hydroxytyrosol (B1673988) aglycone, a central glucose sugar, and often additional sugar or acyl groups. nih.govdoi.org Scroside A, for instance, is a phenylethanoid glycoside that contains a cinnamic acid residue and three hexoses. researchgate.net this compound is structurally distinct in its sugar composition, affording only glucose upon complete acid hydrolysis. researchgate.net Scroside C shares the same molecular formula as Scroside A but differs in the position of its feruloyl moiety. researchgate.net Scroside D is a disaccharide derivative of hydroxytyrosol, featuring a 3-O-beta-D-glucopyranosyl-D-glucopyranosyl residue. nih.govebi.ac.uk

The picroside family, while often classified as iridoid glycosides, shares some structural and functional similarities that make them relevant for comparative studies. researchgate.netresearchgate.net Picroside I is known as 6'-cinnamoylcatalpol. selleckchem.com Picrosides I, II, III, and IV are major metabolites found in the roots and rhizomes of plants like Picrorhiza kurroa. researchgate.netnih.gov The key structural variations among these analogues lie in the nature and arrangement of the sugar units and the type and location of acyl groups, which profoundly impact their biological profiles.

| Compound | Core Aglycone | Primary Sugar Moiety | Additional Sugars & Linkages | Acyl Group & Position | Chemical Class |

|---|---|---|---|---|---|

| Scroside A | Phenylethanoid | Glucose | Two additional hexoses | Cinnamic acid | Phenylethanoid Glycoside |

| This compound | Phenylethanoid | Glucose | Contains an additional glucose | Not specified | Phenylethanoid Glycoside |

| Scroside C | Phenylethanoid | Glucose | Two additional hexoses | Feruloyl (different position than Scroside A) | Phenylethanoid Glycoside |

| Scroside D | Hydroxytyrosol | Glucose | One additional glucose (β-D-glucopyranosyl-(1→3)-β-D-glucopyranoside) | None | Phenylethanoid Glycoside |

| Picroside I | Catalpol | Glucose | None | Cinnamoyl at C-6' | Iridoid Glycoside |

| Picroside II (Kutkoside) | Catalpol | Glucose | None | Vanilloyl at C-6' | Iridoid Glycoside |

Comparative Mechanistic Biological Activity Profiling

Comparative studies reveal that structural differences among this compound and its analogues directly translate to variations in their biological activities. Phenylethanoid glycosides acylated with phenolic acids generally exhibit strong antioxidant activity, whereas their deacylated counterparts are significantly less active. researchgate.net This highlights the critical role of the acyl group in the molecule's ability to scavenge reactive oxygen species (ROS).

For instance, studies on glycosides from Picrorhiza scrophulariiflora evaluated their antioxidative effects by measuring their ability to scavenge hydroxyl and superoxide (B77818) anion radicals. researchgate.netebi.ac.uk Compounds such as Scroside D demonstrated potent antioxidant effects, underscoring the importance of the catechol (3,4-dihydroxyphenyl) group common to many phenylethanoid glycosides. nih.govebi.ac.uk The antioxidant activity is primarily related to the number of hydroxyl groups on the aromatic rings of both the phenylethanoid and acyl moieties. researchgate.net

In the context of other activities, Picrosides I and II have been shown to possess anti-proliferative and anti-cancer properties, mediated through the inhibition of cell growth, induction of DNA damage, and apoptosis. researchgate.net They also exhibit hepatoprotective and anti-inflammatory effects. researchgate.netresearchgate.net The comparative profiling of these compounds suggests that while the core structure provides a foundation for biological activity, specific substitutions dictate the potency and mechanism of action. For example, caffeic acid-containing phenylethanoid glycosides have been found to show cytotoxic activity against several cancer cell lines. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenylethanoid Glycosides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov For phenylethanoid glycosides, QSAR studies help elucidate which molecular properties and structural features are key predictors of their therapeutic effects, such as antioxidant potential. mdpi.com

These models use molecular descriptors, which are numerical representations of a molecule's physicochemical, topological, electronic, and geometric properties. nih.govmdpi.com By analyzing a dataset of phenylethanoid glycosides with known activities, QSAR models can be developed to predict the activity of new or untested compounds. nih.gov

Studies have shown that the anti-DPPH radical activity of phenolic compounds, including phenylethanoid glycosides, is correlated with descriptors related to drug-likeness, molecular fingerprints, and electronic properties. nih.gov Such models can efficiently guide the design and discovery of new derivatives with enhanced potency. nih.govmdpi.com The established QSAR models are valuable in silico tools for the rapid screening of large compound libraries, accelerating the early stages of research and development. mdpi.com

Influence of Glycosidic Linkages and Acyl Moieties on Biological Activity

The specific structure of the sugar chain (glycosidic linkages) and the nature of any attached acyl groups are primary determinants of the biological activity of phenylethanoid glycosides. researchgate.netresearchgate.net

Glycosidic Linkages: The number, type, and linkage position of sugar units attached to the core structure can significantly modulate activity. While the central β-glucopyranose is a defining feature, the attachment of additional sugars like rhamnose, xylose, or apiose can alter the molecule's solubility, steric properties, and interaction with biological targets. nih.govresearchgate.net For example, in flavonoids, a related class of polyphenols, the presence of sugar moieties and the position of the glycosidic linkage can affect inhibitory activity against enzymes. nih.gov

Acyl Moieties: The presence and nature of an acyl moiety, typically a phenolic acid like caffeic, feruloyl, or cinnamic acid, are of paramount importance. nih.govresearchgate.net Research consistently shows that acylated phenylethanoid glycosides are potent antioxidants, while their deacylated forms are substantially less active. researchgate.net The antioxidant capacity is strongly linked to the structure of the acyl group itself, particularly the number and position of hydroxyl groups on its aromatic ring. researchgate.net The acyl group can also influence other properties; for instance, enzymatic acylation of natural pigments has been shown to enhance their stability. mdpi.com The position of the acyl group on the sugar core is generally considered to be of minor importance for antioxidant activity compared to the presence of the group itself. researchgate.net

Emerging Research Directions and Future Perspectives for Scroside B

Novel Bioactivity Discovery and Mechanistic Characterization

The exploration for novel biological activities of Scroside B and the detailed characterization of its underlying mechanisms of action represent a vibrant and crucial area of ongoing research. While the full spectrum of its pharmacological potential is still being uncovered, preliminary studies have begun to shed light on its properties.

A key investigation into the chemical constituents of Picrorhiza scrophulariiflora led to the isolation of this compound among other phenylethanoid and phenolic glycosides. nih.gov In this study, the antioxidative activities of the isolated compounds were assessed by evaluating their scavenging effects on hydroxyl radicals and superoxide (B77818) anion radicals. nih.gov While compounds such as 2-(3,4-dihydroxyphenyl)-ethyl-O-beta-D-glucopyranoside and a new glycoside named scroside D demonstrated potent antioxidative effects comparable to ascorbic acid, the activity of this compound was less pronounced in these specific assays. nih.gov This initial screening, however, opens the door for more extensive investigation into other potential bioactivities.

Future research is anticipated to move beyond initial antioxidant screening to explore other pharmacological domains. Mechanistic studies will be essential to understand how this compound interacts with cellular targets. This involves identifying specific signaling pathways, receptor interactions, and enzymatic inhibition or activation. Such detailed characterization is fundamental to validating its therapeutic potential and discovering new applications.

**Table 1: Antioxidative Activity of Compounds Isolated from *Picrorhiza scrophulariiflora***

| Compound | Scavenging Effect on Hydroxyl Radicals | Scavenging Effect on Superoxide Anion Radicals |

|---|---|---|

| This compound | Not reported as potent | Not reported as potent |

| Scroside D | Potent | Potent |

| 2-(3,4-dihydroxyphenyl)-ethyl-O-beta-D-glucopyranoside | Potent | Potent |

| Plantainoside D | Potent | Potent |

Data sourced from Wang et al., 2004. nih.gov

Advanced Delivery System Research for Enhanced Bioavailability

A significant hurdle for many natural compounds, including glycosides like this compound, is their often-limited bioavailability when administered orally. This can be due to factors such as poor solubility, low permeability across intestinal membranes, and pre-systemic metabolism. Advanced drug delivery systems offer a promising strategy to overcome these limitations.

Research in this area for this compound would focus on the science of encapsulation and targeted delivery. Nano-based systems such as nanoemulsions and nanoliposomes are particularly promising. nih.govmdpi.com These systems can encapsulate the compound, protecting it from degradation in the gastrointestinal tract and enhancing its solubility. nih.gov For instance, nanoemulsions, which are dispersions of oil and water stabilized by surfactants, can improve the absorption of lipophilic and poorly soluble compounds. mdpi.com Nanoliposomes, which are vesicles composed of phospholipid bilayers, can encapsulate both hydrophilic and hydrophobic compounds, improve stability, and facilitate transport across biological membranes. nih.govnih.gov

The mechanism of action for these delivery systems involves modulating the pharmacokinetic profile of the drug. By encapsulating this compound, these nanosystems can potentially increase its residence time in circulation, control its release, and even target specific tissues, thereby enhancing its therapeutic efficacy at lower concentrations. nih.gov Future research would involve formulating this compound into various nanosystems and evaluating their physicochemical properties, stability, and, most importantly, their ability to improve its bioavailability in in vitro and in vivo models.

Application of Green Chemistry Principles in this compound Research

The principles of green chemistry are increasingly being integrated into natural product research to promote sustainability and reduce environmental impact. For this compound, these principles can be applied across the entire research and development pipeline, from extraction to synthesis and analysis.

Green extraction techniques represent a significant area of application. Traditional solvent-based extraction methods often use large volumes of volatile and potentially toxic organic solvents. Greener alternatives, such as subcritical water extraction, supercritical fluid extraction (SFE) using CO2, and microwave-assisted extraction (MAE), can significantly reduce solvent consumption and energy use. rsc.org For instance, the use of natural deep eutectic solvents (NADESs) is emerging as an eco-friendly alternative for extracting polyphenolic compounds. researchgate.net Applying these methods to isolate this compound from its natural sources, like Picrorhiza scrophulariiflora, could lead to more efficient, environmentally benign, and sustainable production processes.

Beyond extraction, green chemistry principles encourage the use of renewable resources, the design of energy-efficient processes, and the avoidance of unnecessary chemical derivatization steps that generate waste. nih.gov If synthetic routes to this compound or its derivatives are explored, employing biocatalysis (using enzymes) or catalytic reagents in place of stoichiometric ones would be a key green chemistry strategy. nih.gov These approaches not only minimize the environmental footprint but can also lead to higher yields and purer products.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics)

When a cell or organism is treated with this compound, transcriptomics can reveal which genes are turned on or off, proteomics can identify changes in protein levels and post-translational modifications, and metabolomics can uncover alterations in the metabolic profile. rsc.orgnih.gov By integrating these multi-omics datasets, researchers can construct detailed models of the compound's mechanism of action. rsc.org For example, this approach could elucidate the specific metabolic and signaling pathways that are modulated by this compound to exert its antioxidant or other biological effects.

This integrated omics approach is powerful for identifying novel biomarkers of efficacy and for understanding the broader, sometimes unanticipated, effects of a natural product. rsc.org It moves research beyond a single-target focus to a network-based understanding of pharmacology, which is crucial for developing effective and safe therapeutic agents. researchgate.net

Potential for Derivatization and Scaffold Modification for Targeted Applications

Chemical modification of a natural product scaffold is a classic strategy in medicinal chemistry to optimize its therapeutic properties. For this compound, derivatization holds the potential to enhance its potency, selectivity, stability, and pharmacokinetic profile.

The structure of this compound, with its multiple hydroxyl groups and glycosidic linkages, offers numerous sites for chemical modification. Structure-activity relationship (SAR) studies would be the first step, involving the synthesis of a library of this compound analogs with systematic modifications to different parts of the molecule. These derivatives would then be screened for biological activity to identify which structural features are essential for its effects.

This approach could be used to develop derivatives with enhanced activity against a specific target or to introduce new functionalities. For example, modifications could be designed to improve the compound's ability to cross the blood-brain barrier for neuroprotective applications or to increase its selectivity for a particular enzyme or receptor to reduce off-target effects. Scaffold modification could transform this compound from a lead compound into a highly optimized drug candidate for targeted therapeutic applications.

Multidisciplinary Research Collaborations for Comprehensive Studies

The comprehensive study of a natural product like this compound, from its discovery to potential clinical application, requires a convergence of expertise from diverse scientific disciplines. Multidisciplinary collaborations are not just beneficial but essential for navigating the complexities of natural product drug discovery. ebi.ac.uk

A successful research program on this compound would involve collaborations between:

Phytochemists to manage the isolation, purification, and structural elucidation of the compound from its natural source.

Medicinal and Synthetic Chemists to design and synthesize derivatives for SAR studies and process optimization.

Pharmacologists and Biologists to design and conduct in vitro and in vivo assays to determine bioactivity and elucidate mechanisms of action.

Pharmacokineticists and Formulation Scientists to study the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to develop advanced delivery systems.

Computational Scientists and Bioinformaticians to analyze large-scale omics data and perform molecular modeling studies.

By bringing together these varied perspectives and technical skills, research teams can more effectively tackle the challenges inherent in natural product research, accelerating the translation of promising compounds like this compound from the laboratory to potential therapeutic use.

Q & A

Q. What methodologies are recommended for isolating Scroside B from natural sources, and how can purity be validated?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography. Purity validation requires spectroscopic methods (NMR for structural confirmation, HPLC-MS for quantitative analysis) and comparison with reference standards. For reproducibility, document solvent ratios, temperature, and pressure parameters .

- Data Table Example :

| Source Material | Extraction Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Plant X leaves | 70% Ethanol | 2.1 | 98.5% |

| Plant Y roots | Methanol | 1.8 | 95.2% |

Q. How should researchers design in vitro experiments to assess this compound’s antioxidant activity?

- Methodological Answer : Use standardized assays (e.g., DPPH, ABTS, or FRAP) with positive controls (e.g., ascorbic acid) and dose-response curves. Include triplicate measurements to assess variability. Cell-based assays (e.g., ROS reduction in HepG2 cells) should specify culture conditions and this compound concentrations (e.g., 1–100 µM). Validate results with statistical analysis (ANOVA, p < 0.05) .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer : Discrepancies often arise from bioavailability or metabolic differences. Address this by:

Conducting pharmacokinetic studies (e.g., plasma concentration profiling via LC-MS).

Comparing metabolite activity (e.g., liver microsome assays).

Adjusting in vitro models to mimic in vivo conditions (e.g., hypoxia or co-culture systems). Reference conflicting studies (e.g., IC50 differences) and propose variables like dosage regimes or species-specific metabolism .

Q. How can molecular docking studies predict this compound’s interaction with target proteins?

- Methodological Answer : Use software (AutoDock Vina, Schrödinger) to model binding affinities. Parameters:

- Protein structure (PDB ID: e.g., 1ABC) with resolved active sites.

- Ligand preparation: Optimize this compound’s 3D structure (Avogadro).

- Validation: Compare docking scores with known inhibitors and conduct mutagenesis studies (e.g., alanine scanning) .

- Example Output :

| Target Protein | Docking Score (kcal/mol) | Known Inhibitor Score |

|---|---|---|

| COX-2 | -9.2 | -8.5 |

Q. What experimental designs mitigate bias in comparative studies of this compound’s anti-inflammatory effects?

- Methodological Answer : Implement blinded, randomized trials with:

- Negative/positive controls (e.g., dexamethasone).

- Multiple endpoints (e.g., cytokine ELISA, NF-κB pathway analysis).

- Power analysis to determine sample size. Critically evaluate confounding variables (e.g., solvent effects) using regression models .

Data Analysis & Reporting

Q. How should researchers address variability in this compound’s cytotoxicity across cell lines?

- Methodological Answer : Normalize data to cell viability controls (MTT assay) and report IC50 values with confidence intervals. Use scatter plots to visualize dose-response heterogeneity. Cross-validate with apoptosis markers (e.g., Annexin V) and cite cell line-specific factors (e.g., p53 status) .

Q. What frameworks ensure ethical rigor in this compound’s preclinical studies?

- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For animal studies, adhere to ARRIVE guidelines: justify sample sizes, report anesthesia protocols, and include ethical review board approval .

Literature & Contradiction Management

Q. How to synthesize conflicting evidence on this compound’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.